molecular formula C5H6BrN3O2 B099413 6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione CAS No. 15870-78-7

6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione

Cat. No.: B099413
CAS No.: 15870-78-7
M. Wt: 220.02 g/mol
InChI Key: NOBKVAHZFMBMDU-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione, also known as this compound, is a useful research compound. Its molecular formula is C5H6BrN3O2 and its molecular weight is 220.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92088. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2H,4H)-dione (CAS No. 15870-78-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It belongs to the class of triazine derivatives, which are known for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties supported by various studies.

  • Molecular Formula : C5_5H6_6BrN3_3O2_2
  • Molecular Weight : 220.02 g/mol
  • Density : 1.89 g/cm³
  • Boiling Point : 237.3 °C at 760 mmHg
  • Flash Point : 97.3 °C

Antimicrobial Activity

Research has demonstrated that this compound exhibits promising antimicrobial properties. A study evaluated a series of triazine derivatives and found that several compounds showed significant activity against various bacterial strains.

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
6-Bromo-2,4-dimethyl-1,2,4-triazineE. coli12.5 µg/mL
6-Bromo-2,4-dimethyl-1,2,4-triazineS. aureus6.25 µg/mL
Other derivativesVarious strainsRanged from 6.25 to 12.5 µg/mL

The compound's effectiveness was comparable to standard antibiotics such as ceftriaxone .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has been tested against various cancer cell lines with promising results:

Cell LineIC50_{50} (µM)Notes
MCF-7 (breast cancer)1.29Induces apoptosis and inhibits cell growth
HeLa (cervical cancer)1.26Significant cytotoxicity observed
A549 (lung cancer)2.96Effective against drug-resistant variants

In vitro studies indicated that treatment with this compound led to increased lactate dehydrogenase (LDH) levels in MCF-7 cells, suggesting cell membrane damage and apoptosis initiation .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. In a comparative study:

CompoundInhibition Percentage of TNF-α at 10 µg/mL
6-Bromo derivative78%
Dexamethasone (control)89%

This indicates that the compound possesses significant anti-inflammatory properties comparable to conventional treatments .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Antibacterial Mechanism : Disruption of bacterial cell wall synthesis.
  • Anticancer Mechanism : Induction of apoptosis through the modulation of key signaling pathways.
  • Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug development:

  • Study on Antimicrobial Efficacy : A series of triazine derivatives were synthesized and tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi .
  • Evaluation in Cancer Research : The National Cancer Institute has included this compound in its screening programs for anticancer activity.
  • Anti-inflammatory Studies : Research indicated that derivatives of this compound could serve as effective anti-inflammatory agents by targeting specific inflammatory pathways .

Properties

IUPAC Name

6-bromo-2,4-dimethyl-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-8-4(10)3(6)7-9(2)5(8)11/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBKVAHZFMBMDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=NN(C1=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293770
Record name 6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15870-78-7
Record name NSC92088
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92088
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The compound 17a (13.3 g, 94.1 mmol) is placed in 100 ml of water in the presence of bromine (18 ml, 351 mmol) and then this mixture is heated at 60° C. for 12 h.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Synthesis of the intermediate 1c is achieved from 5-bromo-1H-pyrimidine-2,4-dione according to the operating procedure described for the synthesis of 1b (solid, yield 82%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
82%

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